Dammarane

Descripción

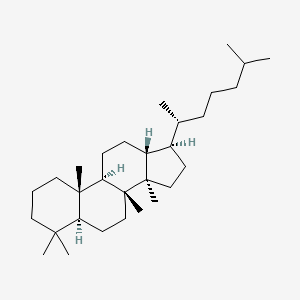

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C30H54 |

|---|---|

Peso molecular |

414.7 g/mol |

Nombre IUPAC |

(5S,8R,9R,10S,13R,14R,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30-/m1/s1 |

Clave InChI |

OORMXZNMRWBSTK-LGFJJATJSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

Sinónimos |

dammarane |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Dammarane Saponins: A Technical Guide for Researchers

Abstract: Dammarane saponins, a class of tetracyclic triterpenoid glycosides primarily isolated from Panax species, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound saponins, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

This compound saponins are the major bioactive constituents of esteemed traditional medicines like Ginseng.[1] Their pharmacological effects are vast, encompassing influences on the central nervous, cardiovascular, and immune systems.[2] These compounds are broadly classified into protopanaxadiols (PPD) and protopanaxatriols (PPT) based on the hydroxylation pattern of their aglycone core.[1] The nature and linkage of the sugar moieties attached to the aglycone significantly influence their biological activities.[3] This guide will delve into the key therapeutic areas where this compound saponins show considerable promise.

Anticancer Activities

This compound saponins exhibit pleiotropic anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][3][4] Their mechanisms of action are multifaceted, targeting various signaling pathways within cancer cells.

Induction of Apoptosis

A primary mechanism of the anticancer action of this compound saponins is the induction of programmed cell death, or apoptosis.[1][3] This is achieved through both caspase-dependent and -independent pathways.[1] this compound saponins can activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7).[1] Furthermore, they can induce the release of pro-apoptotic factors like cytochrome c from the mitochondria.[3]

Cell Cycle Arrest

These saponins can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] At low concentrations, they can arrest cell division at the G1-S transition phase in cancer cells with wild-type p53, and at the G2 phase in cells with mutated p53.[1]

Inhibition of Angiogenesis and Metastasis

This compound saponins have been shown to suppress tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] Certain saponins have also demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.

Quantitative Data: Cytotoxicity of this compound Saponins

The cytotoxic effects of various this compound saponins against different cancer cell lines are summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| This compound Saponin | Cancer Cell Line | IC50 Value | Reference |

| Christinin E | A549 (Lung) | < 10 µg/mL | [1] |

| Christinin F | A549 (Lung) | < 10 µg/mL | [1] |

| Christinin A | A549 (Lung) | < 10 µg/mL | [1] |

| Christinin E | U87 (Glioblastoma) | < 10 µg/mL | [1] |

| Christinin F | U87 (Glioblastoma) | < 10 µg/mL | [1] |

| Christinin A | U87 (Glioblastoma) | < 10 µg/mL | [1] |

| Christinin E | MDA-MB-231 (Breast) | < 10 µg/mL | [1] |

| Christinin F | MDA-MB-231 (Breast) | < 10 µg/mL | [1] |

| Christinin A | MDA-MB-231 (Breast) | < 10 µg/mL | [1] |

| Christinin E | CT-26 (Colorectal) | < 10 µg/mL | [1] |

| Christinin F | CT-26 (Colorectal) | < 10 µg/mL | [1] |

| Christinin A | CT-26 (Colorectal) | < 10 µg/mL | [1] |

| GSSRF | MCF-7 (Breast) | 63.77 ± 0.23 µg/mL (24h) | [5] |

| GSSRF | MDA-MB-468 (Breast) | 103.14 ± 1.05 µg/mL (24h) | [5] |

| Bacopaside E | MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M | 50 µmol/L (Significant Inhibition) | [6] |

| Bacopaside VII | MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M | 50 µmol/L (Significant Inhibition) | [6] |

Anti-inflammatory Activities

This compound saponins possess potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

Several this compound-type saponins have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This inhibition is often mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7][8]

Modulation of NF-κB and STAT3 Signaling

The anti-inflammatory effects of this compound saponins are largely attributed to their ability to block the activation of the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[9] By inhibiting these pathways, this compound saponins prevent the transcription of numerous pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity of this compound Saponins

| This compound Saponin | Model | Effect | IC50 Value | Reference |

| Compound 7 (3,4-seco-dammarane) | LPS-activated RAW 264.7 cells | Inhibition of NO production | 8.23 µM | [7][8] |

| Compound 8 (3,4-seco-dammarane) | LPS-activated RAW 264.7 cells | Inhibition of NO production | ~10 µM | [7][8] |

| Compound 10 (3,4-seco-dammarane) | LPS-activated RAW 264.7 cells | Inhibition of NO production | ~11 µM | [7][8] |

| Compound 11 (3,4-seco-dammarane) | LPS-activated RAW 264.7 cells | Inhibition of NO production | ~9 µM | [7][8] |

Neuroprotective Activities

This compound saponins have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[10] Their mechanisms of action include reducing oxidative stress, inhibiting apoptosis, and modulating neurotransmitter systems.

Protection Against Excitotoxicity and Oxidative Stress

Excessive glutamate can lead to neuronal damage, a phenomenon known as excitotoxicity. Certain this compound saponins, such as protopanaxatriol, have been shown to protect against glutamate-induced cell death in PC12 cells.[10] This protection is associated with the reversal of mitochondrial membrane potential collapse, an increase in superoxide dismutase (SOD) activity, and a decrease in reactive oxygen species (ROS) generation.[10]

Anti-apoptotic Effects in Neuronal Cells

In the context of neurodegeneration, this compound saponins can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, reducing the Bax/Bcl-2 ratio, and decreasing the levels of cleaved caspase-3.[10]

Quantitative Data: Neuroprotective Effects of this compound Saponins

| This compound Saponin | Model | Effect | Concentration | Reference |

| Protopanaxatriol (and 8 other saponins) | Glutamate-treated PC12 cells | Increased cell viability from 44.6% to up to 91.7% | 0.1 - 10 µM | [10] |

| Gypenoside J5 | H2O2-induced SH-SY5Y cellular damage | Protective effect | Dose-dependent | [11] |

Key Signaling Pathways Modulated by this compound Saponins

The diverse biological activities of this compound saponins are a result of their interaction with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected.

Caption: this compound Saponin-Induced Apoptosis Pathways.

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the STAT3 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound saponins.

Cell Viability Assessment (MTS Assay)

Objective: To determine the cytotoxic effect of this compound saponins on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound saponin stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound saponin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Addition: After the incubation period, add 20 µL of MTS solution to each well and incubate for an additional 1-4 hours at 37°C, until a color change is visible.

-

Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete solubilization of the formazan product. Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phosphorylated Akt (p-Akt)

Objective: To determine the effect of this compound saponins on the phosphorylation of Akt, a key protein in cell survival pathways.

Materials:

-

Cell line of interest

-

This compound saponin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt and anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the this compound saponin for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Prepare the ECL substrate and incubate the membrane. Acquire the chemiluminescent signal using an imaging system.

-

Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound saponins on cell cycle progression.

Materials:

-

Cell line of interest

-

This compound saponin

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the this compound saponin for the desired time. Harvest the cells by trypsinization, and collect both floating and adherent cells.

-

Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.

Conclusion

This compound saponins represent a promising class of natural compounds with a wide array of biological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of multiple signaling pathways, underscore their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the therapeutic applications of these remarkable molecules. Continued research is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. New cytotoxic this compound type saponins from Ziziphus spina-christi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Activation of Nuclear Factor Kappa B (NF- κ B) Assayed by Laser Scanning Cytometry (LSC) | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor activities of this compound triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Anti-inflammatory, anti-angiogenetic and antiviral activities of this compound-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [A novel this compound-type saponin from Gynostemma pentaphyllum and its neuroprotective effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dammarane Triterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of dammarane triterpenoids, a significant class of tetracyclic triterpenes with diverse and promising pharmacological activities. This document outlines their primary natural sources, distribution within various organisms, and detailed methodologies for their extraction, isolation, and analysis. Furthermore, it delves into their biosynthetic origins, offering a complete overview for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound Titerpenoids

This compound triterpenoids are widely distributed throughout the plant kingdom and have also been identified in fungi and marine organisms. Initially isolated from dammar resin, these compounds are particularly abundant in several families of medicinal plants.

Plant Kingdom

The primary sources of this compound triterpenoids are plants, with a significant concentration in the Araliaceae family.[1][2] To date, approximately 136 plant species belonging to 46 families have been reported to contain these compounds.[1][2]

Araliaceae Family: This family is the most prolific source of this compound triterpenoids, with the genus Panax being the most notable. The this compound saponins from Panax species are commonly known as ginsenosides and are the major bioactive constituents of ginseng.[3]

-

Panax ginseng (Korean Ginseng): The roots, stems, leaves, flowers, berries, and seeds of P. ginseng are all sources of this compound triterpenoids, with over 249 different this compound-type saponins identified from various parts of the plant and its processed forms (red and black ginseng).[4] The distribution and concentration of specific ginsenosides can vary significantly between different plant organs.[4][5]

-

Panax notoginseng (Sanqi or Tianqi): This species is another rich source, with this compound triterpenoid saponins being its major bioactive ingredients.[3][6] Over 60 this compound-type triterpenoids have been isolated from P. notoginseng.[6]

-

Panax quinquefolius (American Ginseng): The roots and leaves of American ginseng contain a variety of ginsenosides.[6]

Cucurbitaceae Family: This family is another significant source of this compound-type saponins.

-

Gynostemma pentaphyllum (Jiaogulan): The aerial parts of this plant are rich in this compound-type saponins known as gypenosides.[7][8][9][10][11]

Other Plant Families: this compound triterpenoids have also been isolated from a variety of other plant families, including:

-

Anacardiaceae: Rhus chinensis (Chinese sumac) roots contain this compound-type triterpenoids.[12]

-

Meliaceae: Including Aglaia cucullata.[5]

-

Rhizophoraceae: The mangrove plant Bruguiera gymnorrhiza is a known source.[13]

Fungal Kingdom

This compound triterpenoids have also been identified in certain fungi. For instance, new this compound-type triterpenoid saponins have been isolated from a "notoginseng medicinal fungal substance".[14] The parasitic fungus Antrodia camphorata is another known fungal source.[15]

Marine Organisms

The marine environment is a promising frontier for the discovery of novel this compound triterpenoids. These compounds have been isolated from various marine organisms, including:

-

Marine Sponges: Species such as Jaspis stellifera and Axinella wltneri are known to produce this compound triterpenoids.[16]

-

Sea Cucumbers [16]

-

Marine Algae: The red alga Laurencia mariannensis is a source of these compounds.[16]

Quantitative Data on this compound Triterpenoid Content

The concentration of this compound triterpenoids can vary significantly depending on the species, the part of the organism, geographical location, and cultivation conditions. The following tables summarize some reported quantitative data.

| Source Organism | Plant Part | Compound(s) | Reported Yield/Concentration | Reference |

| Panax quinquefolium | Root | Total Ginsenosides | 41 mg/g | [6] |

| Panax quinquefolium | Leaves | Total Ginsenosides | 13 mg/g | [6] |

| Gynostemma pentaphyllum | Aerial Parts | Gypenoside III | 1.216 ± 0.05% | [12][17] |

| Gynostemma pentaphyllum | Seedlings | Total Gypenosides | 4.96% (under red film) | [7] |

| Gynostemma pentaphyllum | Seedlings | Total Gypenosides | 4.75% (under blue film) | [7] |

| Rhus chinensis | Roots | Rhuslactone | Quantified, but specific yield not stated in abstract | [15] |

Experimental Protocols

The extraction and isolation of this compound triterpenoids typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Methodologies

1. Solvent Extraction:

-

Maceration/Reflux: Dried and powdered plant material is extracted with organic solvents. Methanol is a common choice. For example, refluxing in 100% methanol at 60°C has been shown to be effective for extracting ginsenosides from American ginseng.[10]

-

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency. For the extraction of gypenoside III from Gynostemma pentaphyllum, optimal conditions were found to be a 25:1 ratio of ethanol to raw material, an extraction temperature of 58°C, and an ultrasonic time of 25 minutes.[12][17]

2. Solvent Partitioning:

-

The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

Isolation and Purification Protocols

A combination of chromatographic techniques is employed for the isolation of pure this compound triterpenoids.

-

Column Chromatography (CC):

-

Silica Gel: Used for initial fractionation of the crude extract.

-

ODS (Octadecylsilyl): Reversed-phase chromatography is frequently used for further separation.

-

-

High-Performance Liquid Chromatography (HPLC):

Example HPLC System for Ginsenoside Separation:

-

Column: YMC-Pack ODS-A (250 mm × 10 mm, 5 µm)

-

Mobile Phase: Methanol/Water gradients (e.g., 66:34, 70:30, 75:25, 80:20)

-

Flow Rate: 3.0 mL/min

-

Detection: UV at 203 nm[19]

Biosynthesis of this compound Triterpenoids

This compound triterpenoids are synthesized via the isoprenoid pathway.[1][9] The biosynthesis begins with the cyclization of 2,3-oxidosqualene.

Key Enzymatic Steps

-

Squalene to 2,3-Oxidosqualene: Squalene synthase (SS) produces squalene, which is then converted to 2,3-oxidosqualene by squalene epoxidase (SE).[8][20]

-

Cyclization to Dammarenediol-II: The crucial step is the cyclization of 2,3-oxidosqualene to the this compound skeleton. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) called dammarenediol-II synthase (DS).[20][21]

-

Hydroxylation and Glycosylation: The dammarenediol-II backbone undergoes a series of modifications, primarily hydroxylation and glycosylation, to produce the vast array of this compound saponins.

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the hydroxylation of the triterpenoid skeleton, leading to the formation of aglycones like protopanaxadiol and protopanaxatriol.[20]

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the aglycone, forming the final saponin structures.[20]

-

Visualizations

Biosynthetic Pathway of this compound Triterpenoids

Caption: Biosynthetic pathway of this compound triterpenoids.

General Experimental Workflow for this compound Triterpenoid Isolation

Caption: General workflow for isolating this compound triterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoids with diverse skeletons from the roots of Rhus chinensis and their protective effects on isoproterenol-induced heart failure in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and determination of ginsenosides in American ginseng leaves and root extracts by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Heterologous biosynthesis of triterpenoid dammarenediol-II in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Optimization of the Ultrasonic Extraction of Gypenoside III from Gynostemma pentaphyllum by Response Surface Methodology | Scientific.Net [scientific.net]

- 13. mdpi.com [mdpi.com]

- 14. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. mdpi.com [mdpi.com]

- 17. Optimization of the Ultrasonic Extraction of Gypenoside III from Gynostemma pentaphyllum by Response Surface Methodology | Scientific.Net [scientific.net]

- 18. A Strategy for Simultaneous Isolation of Less Polar Ginsenosides, Including a Pair of New 20-Methoxyl Isomers, from Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New this compound-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insights into this compound-type triterpenoid saponin biosynthesis from the telomere-to-telomere genome of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Tiny Scaffolds: An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dammarane Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane glycosides, a prominent class of triterpenoid saponins, represent a vast and structurally diverse family of natural products with significant pharmacological interest.[1][2] Found predominantly in medicinal plants such as Panax ginseng (ginsenosides), Gynostemma pentaphyllum (gypenosides), and Bacopa monnieri (bacosides), these compounds have garnered attention for their wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[2][3][4] The therapeutic potential of this compound glycosides is intricately linked to their complex chemical architecture, particularly the stereochemical nuances of their tetracyclic triterpenoid core and the nature of their glycosidic substitutions. This technical guide provides a comprehensive exploration of the chemical structure and stereochemistry of this compound glycosides, offering a foundational resource for researchers engaged in their study and application.

Core Chemical Structure: The this compound Skeleton

The fundamental framework of this compound glycosides is the this compound triterpenoid skeleton, a tetracyclic structure comprised of 30 carbon atoms arranged in a four-ring system.[1] This aglycone, or sapogenin, is the non-sugar component of the glycoside. The this compound skeleton is characterized by a specific stereochemistry at its various chiral centers, which dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity.

This compound aglycones are broadly classified into two main types based on the hydroxylation pattern of the core structure:

-

Protopanaxadiol (PPD): Characterized by hydroxyl groups typically at the C-3 and C-12 positions.

-

Protopanaxatriol (PPT): Distinguished by the presence of an additional hydroxyl group at the C-6 position, in addition to those at C-3 and C-12.

The stereochemistry at the C-20 position is a critical determinant of the properties of this compound glycosides. The side chain at C-17 can adopt either an (S) or (R) configuration at C-20, leading to the formation of epimers with distinct NMR spectral characteristics and biological activities.[5]

Diagram 1: Basic classification of this compound aglycones.

Glycosylation Patterns and Stereochemistry

The remarkable diversity of this compound glycosides arises from the attachment of various sugar moieties to the aglycone core. These sugar chains can vary in their composition, sequence, and linkage positions. The most common points of glycosylation are the hydroxyl groups at C-3, C-6, and C-20 of the this compound skeleton.

The sugar units commonly found in this compound glycosides include:

-

D-glucose (Glc)

-

L-rhamnose (Rha)

-

D-xylose (Xyl)

-

L-arabinose in its pyranose (Ara(p)) or furanose (Ara(f)) form

The stereochemistry of the glycosidic bond (α or β) is a crucial feature that influences the overall conformation and biological function of the molecule. The determination of these linkages is a key aspect of the structural elucidation process.

Diagram 2: Common glycosylation sites on the this compound aglycone.

Quantitative Data of Representative this compound Glycosides

The structural elucidation and characterization of this compound glycosides rely heavily on spectroscopic and physicochemical data. The following tables summarize key quantitative data for some well-known this compound glycosides.

Table 1: 13C NMR Chemical Shifts (δ in ppm) for the Aglycone of Selected this compound Glycosides in Pyridine-d5

| Carbon | Ginsenoside Rb1 | Ginsenoside Rg1 |

| 1 | 39.2 | 39.4 |

| 2 | 26.7 | 18.9 |

| 3 | 88.8 | 78.6 |

| 4 | 39.7 | 40.0 |

| 5 | 56.4 | 56.6 |

| 6 | 18.6 | 77.5 |

| 7 | 35.3 | 49.8 |

| 8 | 40.0 | 41.0 |

| 9 | 50.3 | 51.5 |

| 10 | 37.1 | 37.3 |

| 11 | 31.8 | 32.1 |

| 12 | 70.8 | 71.0 |

| 13 | 49.5 | 49.0 |

| 14 | 51.5 | 51.8 |

| 15 | 31.1 | 31.3 |

| 16 | 26.7 | 26.9 |

| 17 | 54.8 | 55.0 |

| 18 | 16.5 | 16.7 |

| 19 | 17.5 | 17.7 |

| 20 | 83.2 | 73.2 |

| 21 | 22.5 | 22.8 |

| 22 | 36.1 | 36.3 |

| 23 | 23.4 | 23.6 |

| 24 | 126.3 | 126.5 |

| 25 | 130.8 | 131.0 |

| 26 | 25.8 | 26.0 |

| 27 | 17.6 | 17.8 |

| 28 | 28.3 | 28.5 |

| 29 | 16.2 | 16.4 |

| 30 | 17.1 | 17.3 |

Table 2: 1H NMR Chemical Shifts (δ in ppm) for Anomeric Protons of Selected this compound Glycosides in Pyridine-d5

| Glycoside | Sugar Moiety | Anomeric Proton (δ, J in Hz) |

| Ginsenoside Rb1 | 3-O-Glc (inner) | 4.93 (d, 7.5) |

| 3-O-Glc (outer) | 5.37 (d, 7.8) | |

| 20-O-Glc (inner) | 5.15 (d, 7.7) | |

| 20-O-Glc (outer) | 5.30 (d, 7.8) | |

| Ginsenoside Rg1 | 6-O-Glc | 5.25 (d, 7.8) |

| 20-O-Glc | 5.18 (d, 7.7) |

Table 3: Optical Rotation of Selected this compound Glycosides

| Compound | [α]D (c, Solvent) |

| Ginsenoside Rb1 | +12.4° (0.9, MeOH)[6] |

| Ginsenoside Rg1 | +19.5° (1.0, MeOH)[6] |

Experimental Protocols

The isolation and structural elucidation of this compound glycosides involve a series of meticulous experimental procedures. The following are generalized protocols based on common practices in the field.

Protocol 1: Extraction and Isolation of this compound Glycosides from Panax ginseng

-

Extraction:

-

Air-dried and powdered roots of Panax ginseng are extracted with 80% aqueous methanol at room temperature for 24 hours.

-

The extraction is repeated three times, and the filtrates are combined.

-

The combined extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with n-hexane, diethyl ether, and water-saturated n-butanol.

-

The n-butanol fraction, containing the majority of the ginsenosides, is concentrated to dryness.

-

-

Chromatographic Separation:

-

The n-butanol extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 15:1:0.1 to 6:4:1) to yield several fractions.

-

Fractions containing compounds of interest (monitored by TLC) are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[7][8]

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

-

Sample Preparation:

-

A purified this compound glycoside (5-10 mg) is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6).

-

The solution is transferred to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR: 1H NMR and 13C NMR spectra are acquired to obtain an overview of the proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks, particularly within the sugar moieties and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for connecting different structural fragments and determining glycosylation sites.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.[9][10]

-

-

Diagram 3: A generalized experimental workflow for the isolation and structural elucidation of this compound glycosides.

Conclusion

The chemical structure and stereochemistry of this compound glycosides are fundamental to their biological function and therapeutic potential. A thorough understanding of their intricate architecture, from the core this compound skeleton to the complex glycosylation patterns, is paramount for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined in this guide provide a framework for the isolation, purification, and comprehensive structural characterization of these fascinating molecules. As analytical techniques continue to advance, so too will our ability to unravel the full spectrum of structural diversity within the this compound glycoside family, paving the way for the development of novel therapeutics inspired by nature's design.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Protopanaxadiol - Wikipedia [en.wikipedia.org]

- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC分離:アメリカ人参のジンセノサイド類 [sigmaaldrich.com]

- 8. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete assignments of 1H and 13C NMR spectroscopic data for two new triterpenoid saponins from Ilex hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Properties of Protopanaxadiol and Protopanaxatriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopanaxadiol (PPD) and protopanaxatriol (PPT), the primary aglycone metabolites of ginsenosides, exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth comparative analysis of the pharmacological properties of PPD and PPT, focusing on their distinct mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these potent natural compounds.

Introduction

Ginseng, the root of various Panax species, has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy attributed to a class of saponins known as ginsenosides.[1] Upon oral administration, ginsenosides are metabolized by gut microbiota into their bioactive aglycones, primarily protopanaxadiol (PPD) and protopanaxatriol (PPT).[2][3] These metabolites are more readily absorbed into the bloodstream and are considered the active forms responsible for the diverse pharmacological effects of ginseng.[1][4] Structurally, PPD and PPT share a dammarane-type tetracyclic terpene backbone but differ in the hydroxylation at the C-6 position, a distinction that profoundly influences their biological activities.[1] This guide will elucidate the pharmacological differences and similarities between PPD and PPT, providing a foundational understanding for future research and drug development endeavors.

Comparative Pharmacokinetics

The pharmacokinetic profiles of PPD and PPT reveal significant differences in their absorption, distribution, metabolism, and elimination, which in turn affect their bioavailability and therapeutic potential.

| Pharmacokinetic Parameter | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) | Reference |

| Oral Bioavailability | ~48.12% (in rats) | ~3.69% (in rats) | [1] |

| Half-life (T1/2) | ~6.25 hours (in rats) | ~0.80 hours (in rats) | [1] |

| Maximum Concentration (Cmax) | 1.04 µg/mL | 0.13 µg/mL | [1] |

| Clearance (Cl) | 0.98 L/h/kg | 4.27 L/h/kg | [1] |

Table 1: Comparative Pharmacokinetic Parameters of PPD and PPT in Rats.

Comparative Pharmacological Properties

PPD and PPT modulate a variety of signaling pathways, resulting in a broad range of pharmacological effects. While there is some overlap in their activities, key differences exist, particularly in their anti-cancer and anti-inflammatory mechanisms.

| Pharmacological Effect | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) | Key Signaling Pathways Involved | References |

| Anti-cancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. Inhibits tumor growth in xenograft models. | Induces apoptosis and cell cycle arrest, particularly in colorectal cancer cells. | PPD: NF-κB, MAPK/ERK, JNK, PI3K/Akt/mTOR. PPT: PI3K/Akt. | [5][6][7][8][9] |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines. | Inhibits the release of inflammatory mediators from mast cells.[10] | PPD: NF-κB, MAPK. PPT: Inhibition of histamine and leukotriene release. | [5][10][11] |

| Neuroprotection | Exhibits neuroprotective effects in various models of neurological disorders. | Demonstrates neuroprotective properties. | Not fully elucidated, may involve antioxidant and anti-inflammatory mechanisms. | [1][4] |

| Anti-diabetic | Improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.[12][13] | Ameliorates glucose and lipid metabolism in diabetic mice.[12][13] | PPD: Downregulation of hepatic gluconeogenesis genes. PPT: Modulation of lipid metabolism genes. | [12][13] |

| Cardiovascular Protection | Potential protective effects on the cardiovascular system. | Exhibits cardiovascular protective effects.[4] | Not fully elucidated. | [1][4] |

| Receptor Binding | Functional ligand for glucocorticoid receptor (GR) and estrogen receptor β (ERβ).[2] | Functional ligand for glucocorticoid receptor (GR) and estrogen receptor β (ERβ).[2] | GR, ERβ. | [2] |

Table 2: Comparative Summary of the Pharmacological Properties of PPD and PPT.

Signaling Pathways

Protopanaxadiol (PPD) Signaling

PPD exerts its anti-cancer effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the NF-κB, MAPK/ERK, and JNK pathways, which are crucial for cancer cell proliferation and survival.[5] PPD has also been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and metabolism.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Annexin V-FITC/PI Apoptosis Detection Kit: A Technical Overview for Flow Cytometry-Based Cell Death Analysis - Journal of Orthopaedic Lab Research [orthopractic.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. oncology.wisc.edu [oncology.wisc.edu]

- 6. Protopanaxadiol and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of potential targets of 20S-protopanaxadiol on diabetic nephropathy based on network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worthe-it.co.za [worthe-it.co.za]

Dammarane Derivatives: A Deep Dive into Their Potential in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dammarane derivatives, a class of tetracyclic triterpenoids primarily isolated from plants of the Panax genus (ginseng), have emerged as a promising source of novel anticancer agents.[1][2] These compounds, including ginsenosides and their sapogenin metabolites, exhibit a broad spectrum of pharmacological activities, with a growing body of evidence supporting their potential in oncology.[3][4] Their unique chemical structures allow for a diverse range of biological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in various cancer models.[1][5] This technical guide provides a comprehensive overview of the current state of research on this compound derivatives in cancer therapy, focusing on their mechanisms of action, summarizing key quantitative data, and detailing essential experimental protocols for their evaluation.

Key this compound Derivatives in Cancer Research

The anticancer effects of numerous this compound derivatives have been investigated. These are broadly classified into protopanaxadiols (PPDs) and protopanaxatriols (PPTs) based on their aglycone structures.[3] The deglycosylation of ginsenosides in the gastrointestinal tract to their active sapogenins, such as 20(S)-protopanaxadiol (PPD) and 20(S)-protopanaxatriol (PPT), is often crucial for their enhanced bioavailability and anticancer activity.[5] Furthermore, synthetic modifications of these natural scaffolds have led to the development of novel derivatives with improved potency and selectivity.[6][7]

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of this compound derivatives has been extensively evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following tables summarize the IC50 values for prominent this compound derivatives across various cancer cell lines.

Table 1: IC50 Values of Protopanaxadiol (PPD) and its Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 20(S)-Protopanaxadiol (PPD) | HCT116 | Colon Cancer | 4.69 | [8] |

| 20(S)-Protopanaxadiol (PPD) | SW480 | Colon Cancer | 8.99 | [8] |

| 20(S)-Protopanaxadiol (PPD) | MDA-MB-231 | Breast Cancer | 4.49 | [8] |

| 20(S)-Protopanaxadiol (PPD) | MDA-MB-468 | Breast Cancer | 7.64 | [8] |

| 20(S)-Protopanaxadiol (PPD) | PC3 | Prostate Cancer | 1.40 | [8] |

| 20(S)-Protopanaxadiol (PPD) | DU145 | Prostate Cancer | 4.71 | [8] |

| 20(S)-Protopanaxadiol (PPD) | MG63 | Osteosarcoma | 5.17 | [8] |

| 20(S)-Protopanaxadiol (PPD) | 143B | Osteosarcoma | 8.36 | [8] |

| 20(S)-Protopanaxadiol (PPD) | PLC/PRF/5 | Hepatocellular Carcinoma | ~70 | [9] |

| 20(S)-Protopanaxadiol (PPD) | PANC-1 | Pancreatic Cancer | ~70 | [9] |

| 20(S)-Protopanaxadiol (PPD) | A549 | Lung Cancer | ~70 | [9] |

| 20(S)-Protopanaxadiol (PPD) | MCF-7 | Breast Cancer | ~70 | [9] |

| 20(S)-Protopanaxadiol (PPD) | HCT-8 | Colon Cancer | ~70 | [9] |

| 20(S)-Protopanaxadiol (PPD) | MOLM-13 | Acute Myeloid Leukemia | 29.5 ± 1.4 | [10] |

| 20(S)-Protopanaxadiol (PPD) | THP-1 | Acute Myeloid Leukemia | 44.5 ± 1.5 | [10] |

| 20(S)-Protopanaxadiol (PPD) | MV4-11 | Acute Myeloid Leukemia | 32.5 ± 1.9 | [10] |

| PPD Derivative (Compound 1) | HCT-116 | Colon Cancer | 30.0 | [11] |

| PPD Derivative (Compound 3) | HCT-116 | Colon Cancer | 59.6 | [11] |

| PPD Derivative (Compound 1) | SW-480 | Colon Cancer | 30.0 | [11] |

| PPD Derivative (Compound 3) | SW-480 | Colon Cancer | 59.6 | [11] |

| PPD Derivative (Compound 1) | MCF-7 | Breast Cancer | 37.3 | [11] |

| PPD Derivative (Compound 3) | MCF-7 | Breast Cancer | 54.7 | [11] |

Table 2: IC50 Values of Other this compound Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| AD-1 Derivative (6d) | HCT-116 | Colon Cancer | 6.03 | [6] |

| AD-2 Derivative (4c) | A549 | Lung Cancer | 1.07 ± 0.05 | [7] |

| Gymnosporone A (1) | A549 | Lung Cancer | 19.05-47.78 | [12] |

| Gymnosporone A (1) | Hep-G2 | Liver Cancer | 19.05-47.78 | [12] |

| Gymnosporone A (1) | MCF-7 | Breast Cancer | 19.05-47.78 | [12] |

| Gymnosporone B (2) | A549 | Lung Cancer | 19.05-47.78 | [12] |

| Gymnosporone B (2) | Hep-G2 | Liver Cancer | 19.05-47.78 | [12] |

| Gymnosporone B (2) | MCF-7 | Breast Cancer | 19.05-47.78 | [12] |

| Compound 15 | A549 | Lung Cancer | 10.65-14.28 | [12] |

| Compound 15 | Hep-G2 | Liver Cancer | 10.65-14.28 | [12] |

| Compound 15 | MCF-7 | Breast Cancer | 10.65-14.28 | [12] |

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which this compound derivatives inhibit cancer growth is through the induction of apoptosis, or programmed cell death. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Studies have shown that these compounds can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[7] Some derivatives also induce the generation of reactive oxygen species (ROS), which can further trigger the mitochondrial apoptotic cascade.[7]

Cell Cycle Arrest

This compound derivatives can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest (G1, S, or G2/M) often depends on the derivative and the cancer cell type.

Caption: Cell cycle arrest mechanisms of this compound derivatives.

For instance, some derivatives induce G1 phase arrest by upregulating the expression of p53 and p21 and downregulating the levels of cyclin-dependent kinases (CDKs) and cyclins, such as CDK4/Cyclin D1 and CDK2/Cyclin E.[11] Others have been shown to cause G2/M phase arrest.[6]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound derivatives have demonstrated anti-angiogenic properties, thereby cutting off the nutrient and oxygen supply to tumors.

Caption: Anti-angiogenic effects of this compound derivatives.

Their anti-angiogenic effects are often attributed to the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which plays a central role in promoting the proliferation and migration of endothelial cells.[13]

In Vivo Antitumor Efficacy

The anticancer potential of this compound derivatives has been validated in various preclinical animal models, demonstrating their ability to suppress tumor growth in vivo.

Table 3: In Vivo Antitumor Activity of this compound Derivatives

| Compound | Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition | Reference |

| 20(S)-Protopanaxadiol (PPD) | Athymic nude mice with HCT116 xenografts | Colon Cancer | 30 mg/kg, i.p., every 2 days for 3 weeks | Significant reduction in tumor size | [8] |

| This compound Sapogenins | Mice with murine sarcoma S180 | Sarcoma | 10 mg/kg, i.v. (in combination with chemotherapy) | Enhanced effects of adriamycin, cisplatin, and paclitaxel | [4] |

| This compound Sapogenins | Mice with Lewis lung cancer | Lung Cancer | 15 mg/kg | 30% inhibition | [4] |

| Bacopaside E | Mice with sarcoma S180 | Sarcoma | 50 µmol/kg | 90.52% | |

| Bacopaside VII | Mice with sarcoma S180 | Sarcoma | 50 µmol/kg | 84.13% |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound derivatives.

Synthesis of this compound Derivatives

A general workflow for the synthesis of novel this compound derivatives often starts with the extraction of ginsenosides from Panax species, followed by chemical or enzymatic modification.

Caption: General workflow for the synthesis of this compound derivatives.

Protocol for Synthesis of Protopanaxadiol Derivatives: This protocol is a generalized representation based on common chemical synthesis approaches for modifying protopanaxadiol (PPD).

-

Starting Material: Begin with commercially available or isolated 20(S)-protopanaxadiol.

-

Acetylation: To a solution of PPD in a suitable solvent (e.g., pyridine), add acetic anhydride. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: The crude product is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired acetylated PPD derivatives.[11]

-

Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

Protocol:

-

Protein Extraction: Treat cancer cells with the this compound derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.[19]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative for the desired duration. Harvest the cells by trypsinization and wash with PBS.[1]

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[20]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[20]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Xenograft Mouse Model

Xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds.[21]

Protocol:

-

Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.[22]

-

Animal Model: Use immunocompromised mice, such as athymic nude or NOD/SCID mice, to prevent rejection of the human tumor cells.[23]

-

Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[22]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[22]

-

Treatment: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the this compound derivative at the desired dosage and schedule (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle.[23]

-

Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This compound derivatives represent a rich and promising class of natural products with significant potential for the development of novel cancer therapies. Their multi-targeted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, make them attractive candidates for further investigation. The quantitative data from in vitro and in vivo studies underscore their potent anticancer activities against a wide range of malignancies.

Future research should focus on several key areas. The synthesis of new derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and bioavailability, is crucial. Further elucidation of the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action and may reveal novel therapeutic strategies. Finally, well-designed clinical trials are needed to translate the promising preclinical findings into effective cancer treatments for patients. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to advance the study of this compound derivatives and unlock their full therapeutic potential in the fight against cancer.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. This compound Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and biological evaluation of heterocyclic ring-fused this compound-type ginsenoside derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-cancer activity studies of this compound-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protopanaxadiol inhibits epithelial–mesenchymal transition of hepatocellular carcinoma by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two new this compound-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory, anti-angiogenetic and antiviral activities of this compound-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]

In Vitro Mechanisms of Action of Dammarane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of dammarane compounds, a class of tetracyclic triterpenoids with significant therapeutic potential. Drawing from a comprehensive review of preclinical studies, this document details their effects on key cellular processes, including apoptosis, cell cycle arrest, and inflammation. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions.

Core Mechanisms of Action

This compound compounds exert a wide range of biological activities in vitro, primarily investigated in the context of cancer and inflammation. Their mechanisms of action are pleiotropic, targeting multiple intracellular signaling pathways to induce cell death in cancer cells, halt their proliferation, and mitigate inflammatory responses.

Induction of Apoptosis

A primary mechanism by which this compound compounds exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is often dysregulated in cancer.[1][2] this compound derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Several studies have demonstrated that this compound compounds can induce the intrinsic apoptotic pathway. For instance, a this compound triterpenoid was found to induce apoptosis in human prostate carcinoma DU145 cells by increasing the levels of cytosolic cytochrome c and Bax, while decreasing Bcl-2 levels.[3] This leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[3][4] Another study on a derivative of the ginsenoside AD-2, a this compound-type triterpenoid, showed that it induced apoptosis in A549 lung cancer cells through the mitochondrial pathway, involving an increase in the Bax/Bcl-2 ratio and activation of caspase-3/9/PARP.[5]

Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway. Treatment of prostate cancer LNCaP cells with a methoxylated this compound derivative led to the activation of caspase-8, a key initiator caspase in the death receptor pathway.[4]

Caspase-Independent Apoptosis: Interestingly, some this compound sapogenins can induce apoptosis even in cancer cells where caspase pathways are disabled, suggesting the existence of caspase-independent mechanisms of action.[6]

Cell Cycle Arrest

This compound compounds can also inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. This prevents cancer cells from dividing and growing. For example, Gypensapogenin H, a novel this compound-type triterpene, was found to cause G1 cell cycle arrest in human prostate cancer cells.[7] At lower concentrations, this compound sapogenins can arrest cell division at the G1-S transition phase in wild-type p53 cancer cells and at the G2 phase in p53 mutated cancer cells.[6] Another this compound derivative was shown to induce S-phase arrest in A549 cells, with an associated increase in the expression of p53 and p21.[5] A different derivative induced G2/M-phase arrest in HCT-116 cells by regulating the expression of p53, p21, Cyclin B1, and CDK1.[8]

Anti-inflammatory Effects

Chronic inflammation is a known driver of cancer development and progression. This compound compounds have demonstrated potent anti-inflammatory properties in vitro. They can modulate key inflammatory signaling pathways, such as the NF-κB pathway. For example, this compound triterpenoids have been shown to mediate anti-inflammatory activity by lowering the expression of TNF-α, PGE2, and IL-6.[9] Certain this compound compounds isolated from Panax notoginseng alleviated inflammatory responses by blocking the MyD88/NF-κB and STAT3 pathways.[10][11] Another study showed that a novel this compound triterpenoid alleviated atherosclerosis, an inflammatory disease, by activating the LXRα pathway, which in turn upregulates ABCA1, a protein with anti-inflammatory effects.[12]

Quantitative Data Summary

The cytotoxic activity of various this compound compounds against different cancer cell lines is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of several this compound compounds from various studies.[4][5][8][13][14][15][16]

Table 1: Cytotoxic Activity (IC50) of this compound Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Damulin C | HepG2 (Liver) | 40 ± 0.7 (µg/ml) | [13] |

| Damulin D | HepG2 (Liver) | 38 ± 0.5 (µg/ml) | [13] |

| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | A375 (Melanoma) | 27.3 (24h), 23 (48h) | [4] |

| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | C32 (Melanoma) | 30.5 (24h), 19 (48h) | [4] |

| Compound 4c (AD-2 derivative) | A549 (Lung) | 1.07 ± 0.05 | [5] |

| Compound 6d (AD-1 derivative) | HCT-116 (Colon) | 6.03 | [8] |

| Gymnosporone A | A549, Hep-G2, MCF-7 | 25.12 - 47.78 | [14] |

| Gymnosporone B | A549, Hep-G2, MCF-7 | 28.45 - 41.33 | [14] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast), B16-F10 (Melanoma) | > 100 | [16] |

| Ginsenoside Rd | Acetylcholinesterase Inhibition | 47.13 | [15] |

| Pseudoginsenoside RS1 | Acetylcholinesterase Inhibition | 79.58 | [15] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key in vitro assays commonly used to evaluate the mechanism of action of this compound compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. For cell cycle analysis, it is used to measure the DNA content of a cell population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Protocol:

-

Cell Harvesting: Harvest cells after treatment with the this compound compound.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol and fix on ice for at least two hours.[20]

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a staining buffer containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) to prevent staining of RNA.[20]

-

Incubation: Incubate the cells overnight at 4°C in the dark.[20]

-

Data Acquisition: Acquire data on a flow cytometer.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It is instrumental in elucidating the molecular mechanisms of action by analyzing the expression levels of key proteins involved in signaling pathways.[22][23][24][25][26]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

This compound compounds represent a promising class of natural products with multifaceted in vitro mechanisms of action against cancer and inflammation. Their ability to induce apoptosis, cause cell cycle arrest, and modulate inflammatory pathways underscores their potential for further development as therapeutic agents. This technical guide has provided a consolidated overview of their core mechanisms, supported by quantitative data and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers in the field, facilitating a clearer understanding and stimulating further investigation into the therapeutic applications of these versatile compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-cancer activity studies of this compound-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]

- 7. Gypensapogenin H, a novel this compound-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of heterocyclic ring-fused this compound-type ginsenoside derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory, anti-angiogenetic and antiviral activities of this compound-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. A novel this compound triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel this compound saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two new this compound-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Type Saponins from the Leaves of Vietnamese Ginseng (Panax vietnamensis Ha & Grushv.) and Their Acetylcholinesterase Inhibition In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Cytotoxic Activity of this compound-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Dammarane Saponins

For Researchers, Scientists, and Drug Development Professionals

Dammarane saponins, a class of tetracyclic triterpenoid glycosides predominantly found in medicinal plants like Panax ginseng (ginseng) and Gynostemma pentaphyllum (jiaogulan), have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. This in-depth technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive overview for researchers and drug development professionals. We will explore how subtle modifications in their chemical architecture influence their biological effects, present quantitative data for comparative analysis, detail key experimental protocols, and visualize the complex signaling pathways they modulate.

Core Principles of this compound Saponin Structure-Activity Relationship

The biological activity of this compound saponins is intricately linked to the structural features of both the aglycone (sapogenin) backbone and the attached sugar moieties. The this compound skeleton is the fundamental framework, and its hydroxylation, glycosylation, and side-chain modifications are key determinants of bioactivity.

Two primary types of this compound aglycones form the basis for a wide array of saponins: protopanaxadiol (PPD) and protopanaxatriol (PPT). The presence and location of hydroxyl groups on the this compound ring system, as well as the nature, number, and linkage of sugar residues at positions C-3, C-6, and C-20, profoundly influence the compound's pharmacological profile.

Key structural determinants for various biological activities include:

-

Type and Number of Sugar Moieties: The number and type of sugar units attached to the aglycone significantly impact the saponin's polarity, solubility, and ability to interact with cellular targets. For instance, the removal of sugar moieties (deglycosylation) can sometimes enhance certain activities, such as neuroprotection.

-

Position of Glycosylation: The specific carbon atom on the aglycone where the sugar chain is attached is crucial. Glycosylation at C-3 and C-20 are common, and variations in these positions can lead to different biological effects.

-

Modifications of the Aglycone: Hydroxylation patterns on the this compound skeleton, such as at C-6 and C-12, differentiate PPD and PPT types and are critical for their distinct activities.

-

Side Chain Conformation and Modifications: The stereochemistry at C-20 and modifications within the side chain, such as the formation of epoxy rings or double bonds, can dramatically alter the biological activity. For example, the configuration at the C-24 position of the furan ring in some protopanaxadiol saponins has been found to be crucial for their cardioprotective effects.[1]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various this compound saponins, providing a basis for comparative analysis of their structure-activity relationships.

Table 1: Cytotoxic Activity of this compound Saponins

| Compound Name | Source Organism | Cancer Cell Line | IC50 Value | Reference |